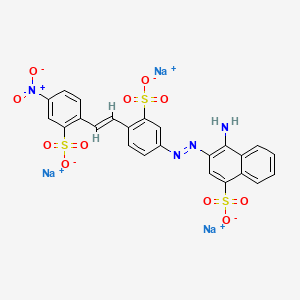
1-Naphthalenesulfonic acid, 4-amino-3-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)azo)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
The synthesis of Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate involves multiple steps. The process typically starts with the diazotization of 4-nitroaniline, followed by coupling with 4-sulphonatophenylvinyl. The resulting intermediate is then further reacted with 3-sulphonatophenylazo and naphthalene-1-sulphonate under controlled conditions to yield the final product. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and purity.
Analyse Des Réactions Chimiques
Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biological staining techniques to visualize cellular components under a microscope.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The mechanism of action of Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful for various staining and detection applications. The pathways involved often include binding to specific cellular components, resulting in enhanced visualization under specific conditions.
Comparaison Avec Des Composés Similaires
Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate can be compared with other azo dyes such as:
- Trisodium 4-amino-3-[[4-[2-(4-nitrophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate
- Trisodium 4-amino-3-[[4-[2-(4-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate
These compounds share similar structural features but differ in their specific substituents, leading to variations in their color properties and applications. The uniqueness of Trisodium 4-amino-3-[[4-[2-(4-nitro-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]azo]naphthalene-1-sulphonate lies in its specific combination of azo and sulphonate groups, which confer distinct optical and chemical properties.
Propriétés
Numéro CAS |
67990-28-7 |
|---|---|
Formule moléculaire |
C24H15N4Na3O11S3 |
Poids moléculaire |
700.6 g/mol |
Nom IUPAC |
trisodium;4-amino-3-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C24H18N4O11S3.3Na/c25-24-19-4-2-1-3-18(19)23(42(37,38)39)13-20(24)27-26-16-9-7-14(21(11-16)40(31,32)33)5-6-15-8-10-17(28(29)30)12-22(15)41(34,35)36;;;/h1-13H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3/b6-5+,27-26?;;; |
Clé InChI |
BOSNCVLTKFBGPQ-GMAFQHBXSA-K |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


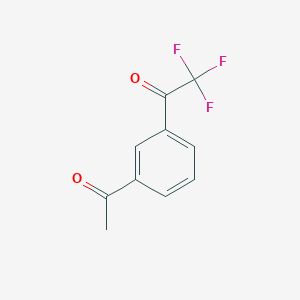
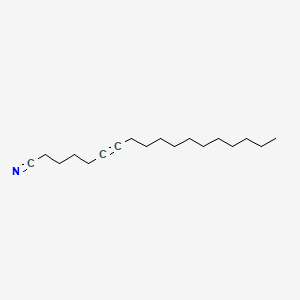
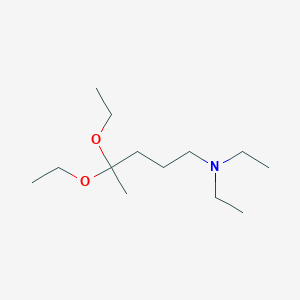
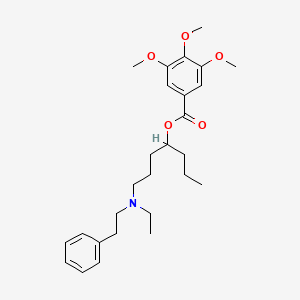
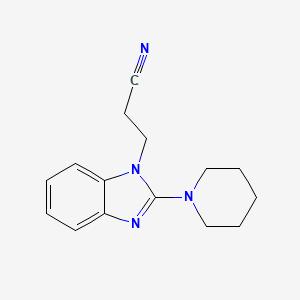
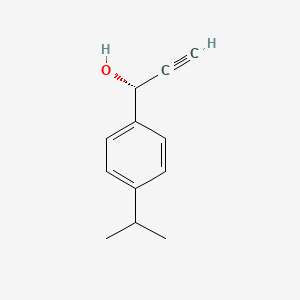
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)
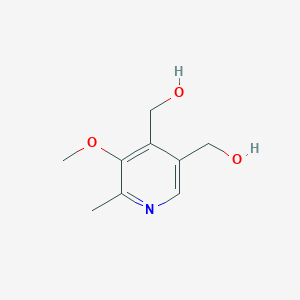
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
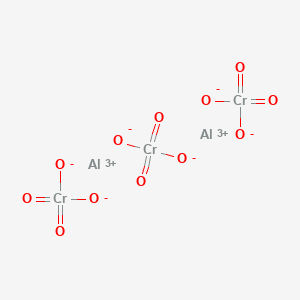
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

